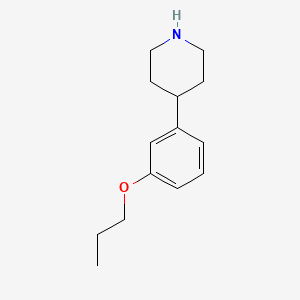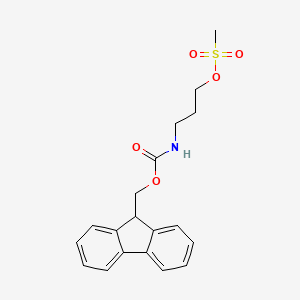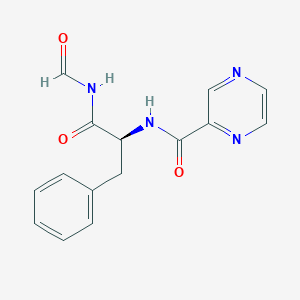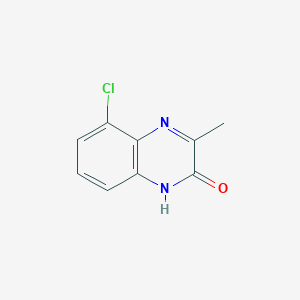
2-Formamido-N-beta-D-ribofuranosyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-N-beta-D-ribofuranosyl-acetamide is a chemical compound with the molecular formula C8H14N2O6 and a molecular weight of 234.207 g/mol This compound is known for its unique molecular structure, which includes a ribofuranosyl ring and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-N-beta-D-ribofuranosyl-acetamide typically involves the reaction of ribofuranosyl derivatives with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors and automated synthesis, are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Formamido-N-beta-D-ribofuranosyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the formamido and ribofuranosyl groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used to oxidize the compound under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the compound, often resulting in the formation of amine derivatives.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and substituted acetamides. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
2-Formamido-N-beta-D-ribofuranosyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-Formamido-N-beta-D-ribofuranosyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Formamido-N-beta-D-ribofuranosyl-acetamide-15N,13C2: A stable isotope-labeled version of the compound used in advanced research applications.
2,3-O-isopropylidene-β-D-ribofuranosides: Compounds with similar ribofuranosyl structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a ribofuranosyl ring and a formamido group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C8H14N2O6 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-formamidoacetamide |
InChI |
InChI=1S/C8H14N2O6/c11-2-4-6(14)7(15)8(16-4)10-5(13)1-9-3-12/h3-4,6-8,11,14-15H,1-2H2,(H,9,12)(H,10,13)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
PMRRNWMQUDMTDL-XVFCMESISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
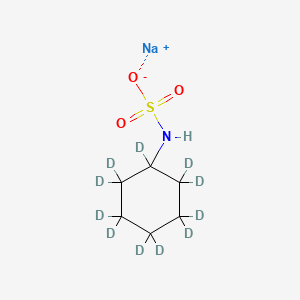
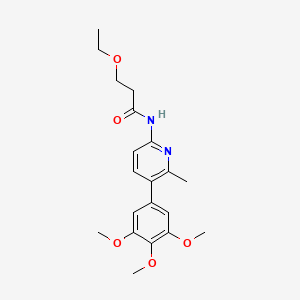
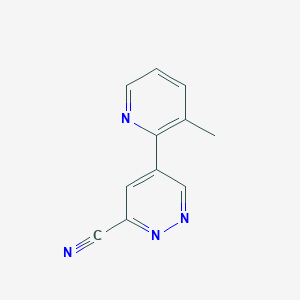
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
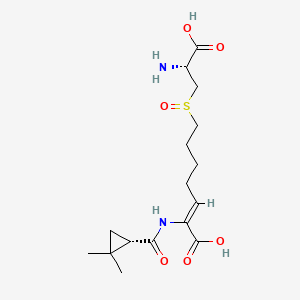
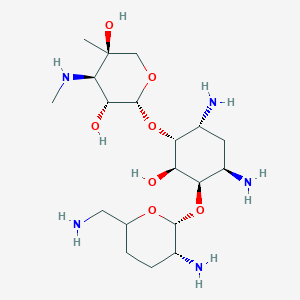
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
